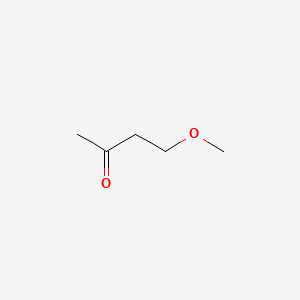

2-Butanone, 4-methoxy-

Description

The exact mass of the compound 2-Butanone, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20545. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butanone, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOJIIXBYNGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220045 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-85-5 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6975-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butanone, 4-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butanone, 4-methoxy-, a valuable intermediate in various chemical syntheses. This document details a robust synthetic pathway, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and workflows involved.

Introduction

2-Butanone, 4-methoxy-, also known as 4-methoxy-2-butanone, is a ketone that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone carbonyl group and a methoxy ether, allows for a range of chemical modifications, making it a key precursor in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This guide focuses on a well-established two-step synthesis culminating in the formation of the target compound.

Synthetic Pathway Overview

The synthesis of 2-Butanone, 4-methoxy- is achieved through a two-step process. The first step involves the Williamson ether synthesis to form ethyl α-(methoxymethyl)acetoacetate from the sodium salt of ethyl acetoacetate and chloromethyl methyl ether. The subsequent step is the ketonic hydrolysis of the resulting β-keto ester to yield the final product, 2-Butanone, 4-methoxy-.

Caption: Overall synthetic pathway for 2-Butanone, 4-methoxy-.

Experimental Protocols

The following protocols are detailed for the synthesis of 2-Butanone, 4-methoxy-.

Step 1: Synthesis of Ethyl α-(methoxymethyl)acetoacetate

This procedure involves the formation of the sodium enolate of ethyl acetoacetate, followed by its alkylation with chloromethyl methyl ether.

Materials:

-

Ethyl acetoacetate

-

Anhydrous ethanol

-

Sodium metal

-

Chloromethyl methyl ether

-

Anhydrous ether

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 11.5 g (0.5 gram atom) of sodium in 200 mL of absolute ethanol.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mole) of ethyl acetoacetate dropwise with stirring.

-

Alkylation: Cool the reaction mixture and add a solution of 40.3 g (0.5 mole) of chloromethyl methyl ether in 50 mL of anhydrous ether. The addition should be done at a rate that maintains a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 2 hours. Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Purification: Wash the filtrate with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain ethyl α-(methoxymethyl)acetoacetate.

Step 2: Ketonic Hydrolysis of Ethyl α-(methoxymethyl)acetoacetate

This step involves the hydrolysis and decarboxylation of the β-keto ester to yield the target ketone.

Materials:

-

Ethyl α-(methoxymethyl)acetoacetate

-

5% Sodium hydroxide solution

-

10% Sulfuric acid solution

-

Ether

Procedure:

-

Hydrolysis: Add 87 g (0.5 mole) of ethyl α-(methoxymethyl)acetoacetate to 500 mL of 5% sodium hydroxide solution. Allow the mixture to stand at room temperature for 24 hours.

-

Acidification and Decarboxylation: Acidify the reaction mixture with 10% sulfuric acid and then heat under a reflux condenser for 4 hours to effect decarboxylation.

-

Extraction: Cool the reaction mixture and extract with three 100 mL portions of ether.

-

Purification: Combine the ethereal extracts, wash with a saturated sodium bicarbonate solution, and then with water. Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residue under reduced pressure to yield 2-Butanone, 4-methoxy-.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-Butanone, 4-methoxy-.

Table 1: Physical and Chemical Properties of 2-Butanone, 4-methoxy-

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 137-138 °C (at 740 mm Hg) |

| Density | 0.956 g/mL at 25 °C |

| Refractive Index (n²⁵D) | 1.4080 |

Table 2: Reaction Parameters and Yields

| Step | Reactant Ratios (molar) | Reaction Time | Reaction Temperature | Yield (%) |

| 1. Ethyl α-(methoxymethyl)acetoacetate | Ethyl acetoacetate:Na:Chloromethyl methyl ether (1:1:1) | 2 hours | Reflux | 65 |

| 2. 2-Butanone, 4-methoxy- | Ethyl α-(methoxymethyl)acetoacetate:NaOH (1:excess) | 24h (hydrolysis) + 4h (decarboxylation) | Room Temp then Reflux | 70 |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of 2-Butanone, 4-methoxy-.

Caption: Workflow for the synthesis of 2-Butanone, 4-methoxy-.

Conclusion

The described two-step synthesis provides a reliable and well-documented method for the preparation of 2-Butanone, 4-methoxy-. The experimental protocols are straightforward and utilize common laboratory reagents and techniques. The provided quantitative data and visual aids are intended to support researchers and professionals in the successful replication and potential optimization of this synthetic procedure for applications in drug development and other areas of chemical research.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-butanone, a colorless liquid, is an organic compound with significant applications as an intermediate and solvent in organic synthesis. Its chemical structure, comprising a ketone functional group and an ether linkage, imparts a unique combination of reactivity and solubility characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 4-methoxy-2-butanone, detailed experimental protocols for their determination, and a summary of its spectroscopic profile and synthetic pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4-methoxy-2-butanone are summarized in the table below. These properties are crucial for its application in chemical reactions, purification processes, and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 122-123 °C | [1] |

| Melting Point | Approximately -86 °C | [1] |

| Density | Approximately 0.89 g/mL | [1] |

| Solubility | Soluble in many common organic solvents (e.g., ethanol, ether) | [1] |

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[1] The resulting product is then purified by distillation.[1]

Reactivity Profile

The reactivity of 4-methoxy-2-butanone is primarily dictated by its ketone functional group. Ketones are susceptible to nucleophilic addition reactions at the carbonyl carbon.[2] Common reactions include:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbon to form tertiary alcohols after acidic workup.[4][5]

-

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines.[3][4]

-

Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the alpha-carbon.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of 4-methoxy-2-butanone.

Determination of Boiling Point

The boiling point is determined using a distillation apparatus or a Thiele tube setup.[6][7][8]

-

Apparatus Setup: For a simple distillation, assemble a distillation flask, a condenser, a thermometer, and a receiving flask.[8] For the Thiele tube method, attach a small test tube containing the sample and an inverted capillary tube to a thermometer.[7]

-

Heating: Gently heat the distillation flask or the Thiele tube using a heating mantle or a Bunsen burner.[9]

-

Observation (Distillation): Record the temperature at which a steady flow of distillate is collected. This temperature range represents the boiling point.[8]

-

Observation (Thiele Tube): Heat until a steady stream of bubbles emerges from the capillary tube.[9] Then, allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9]

Measurement of Density

The density of liquid samples like 4-methoxy-2-butanone can be accurately measured using a digital density meter or a pycnometer.[10][11]

-

Calibration: Calibrate the digital density meter with a standard of known density.

-

Sample Introduction: Introduce a small, bubble-free volume of 4-methoxy-2-butanone into the oscillating sample tube of the density meter.[10]

-

Measurement: The instrument measures the change in the oscillating frequency of the tube caused by the sample's mass and calculates the density.[11]

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[12][13]

-

Calibration: Clean the prisms of the refractometer and calibrate with a standard of known refractive index.[14]

-

Sample Application: Place a few drops of 4-methoxy-2-butanone onto the prism surface.[12]

-

Measurement: Close the prisms and allow the sample to spread into a thin film.

-

Reading: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[12] Read the refractive index from the scale.[14]

-

Temperature and Wavelength: Record the temperature and the wavelength of the light source used for the measurement (typically the sodium D-line, 589 nm).[14]

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-20 mg of 4-methoxy-2-butanone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] Add a small amount of an internal standard like tetramethylsilane (TMS).[15]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the isotope.[15]

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.[15]

-

Interpretation:

-

Sample Preparation: As a neat liquid, a thin film of 4-methoxy-2-butanone can be prepared between two salt plates (e.g., NaCl or KBr).[18][19] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[20][21]

-

Background Spectrum: Obtain a background spectrum of the clean salt plates or the empty ATR crystal.[15]

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.[15]

-

Interpretation: The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption, which typically appears in the range of 1650-1800 cm⁻¹.[16]

-

Sample Preparation: Prepare a dilute solution of 4-methoxy-2-butanone in a volatile organic solvent such as methanol or acetonitrile.[22] The typical concentration is in the range of 10-100 µg/mL.[22]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for small molecules.[22]

-

Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).[23]

-

Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information. A common fragmentation for ketones is α-cleavage.[16][24]

References

- 1. chembk.com [chembk.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 5. quora.com [quora.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. home.uni-leipzig.de [home.uni-leipzig.de]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. eng.uc.edu [eng.uc.edu]

- 19. researchgate.net [researchgate.net]

- 20. jascoinc.com [jascoinc.com]

- 21. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-2-butanone (CAS: 6975-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-butanone, with the CAS registry number 6975-85-5, is a colorless liquid and an organic compound with the chemical formula C5H10O2.[1][2] It belongs to the ketone family and is recognized for its utility as an intermediate and solvent in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an ether group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxy-2-butanone is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C5H10O2 | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 122-123 °C | [1][2] |

| Melting Point | Approximately -86 °C | [1][2] |

| Density | Approximately 0.89 g/mL | [1][2] |

| Solubility | Soluble in many common organic solvents such as ethanol, ether, and ketone. | [1][2] |

Synthesis of 4-Methoxy-2-butanone

The primary and most plausible method for the synthesis of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone. This reaction involves the conjugate addition of a nucleophile (methanol) to an α,β-unsaturated carbonyl compound (methyl vinyl ketone).

General Experimental Protocol for Michael Addition

Materials:

-

Methyl vinyl ketone (MVK)

-

Methanol (MeOH)

-

Base catalyst (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., methanol, THF)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

To a solution of methyl vinyl ketone in an excess of anhydrous methanol, a catalytic amount of a suitable base (e.g., sodium methoxide) is added at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a period of time, monitoring the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a mild acid or a saturated aqueous solution of ammonium chloride.

-

The excess methanol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to afford pure 4-methoxy-2-butanone.

Spectroscopic Data

The structural confirmation of 4-methoxy-2-butanone is typically achieved through various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Characteristic peaks corresponding to the methyl protons of the ketone, the methylene protons adjacent to the ketone and the ether oxygen, and the methyl protons of the methoxy group. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the methylene groups, the methyl carbon of the ketone, and the methoxy carbon. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically around 1715 cm⁻¹, and C-O stretching vibrations for the ether linkage. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. |

Applications in Organic Synthesis and Potential in Drug Development

4-Methoxy-2-butanone serves as a versatile intermediate in organic synthesis.[1] Its ketone and ether functionalities allow for a range of chemical modifications.

While direct applications of 4-methoxy-2-butanone in drug development are not widely documented, its structural relative, 4,4-dimethoxy-2-butanone, is a known key intermediate in the synthesis of the antiretroviral drug Nevirapine.[3][4] This suggests that 4-methoxy-2-butanone could serve as a valuable building block for the synthesis of novel pharmaceutical compounds and analogues of existing drugs. For instance, it could be used to introduce a methoxyethyl ketone side chain into a larger molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

A study on a derivative, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, which was synthesized and tested as a fruit fly attractant, demonstrates the potential for biological activity in molecules derived from this core structure.

Safety and Handling

4-Methoxy-2-butanone is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and in case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Visualization of Synthesis and Workflow

Synthesis of 4-Methoxy-2-butanone via Michael Addition

Caption: Synthesis of 4-methoxy-2-butanone.

General Experimental Workflow

Caption: Experimental workflow for synthesis.

Conclusion

4-Methoxy-2-butanone is a valuable chemical intermediate with well-defined physical and chemical properties. While its primary application lies in organic synthesis as a building block, its structural similarity to intermediates used in the synthesis of established drugs suggests a potential for its use in the development of new pharmaceutical agents. Further research into the derivatization of 4-methoxy-2-butanone and the biological evaluation of the resulting compounds could unveil new therapeutic applications. This guide provides a foundational understanding of this compound for researchers and scientists to build upon in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to 2-Butanone, 4-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butanone, 4-methoxy-, a versatile organic compound with applications in chemical synthesis. This document consolidates its chemical properties, synthesis protocols, and potential applications to support research and development activities.

Chemical Structure and Identifiers

2-Butanone, 4-methoxy- is a ketone with a methoxy functional group. Its chemical structure and key identifiers are detailed below.

-

IUPAC Name: 4-methoxybutan-2-one[1]

Physicochemical Properties

The physical and chemical properties of 2-Butanone, 4-methoxy- are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 6975-85-5 | [1][2][3] |

| Appearance | Colorless liquid | [7] |

| Density | 0.891 g/cm³ | [7][8] |

| Boiling Point | 122-123 °C | [7] |

| 126.9 °C at 760 mmHg | [7][8] | |

| Melting Point | approx. -86 °C | [7] |

| Flash Point | 25.5 °C | [7][8] |

| Solubility | Soluble in many common organic solvents (e.g., ethanol, ether, ketone) | [7] |

| Refractive Index | 1.387 | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Butanone, 4-methoxy-. The following spectroscopic information has been reported:

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[2]

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available.[5][6][8]

-

Infrared Spectroscopy: IR spectra from liquid film analysis have been documented.[5][8]

Synthesis Protocols

Several methods for the synthesis of methoxy-substituted butanones have been described in the literature. A general method for the preparation of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[7]

A related compound, 4,4-dimethoxy-2-butanone, can be synthesized via a Claisen ester condensation reaction.[9][10] This involves the reaction of ethyl formate and acetone with a strong base like sodium methoxide to form sodium butanone enol, which is then reacted with a methanol solution containing concentrated sulfuric acid.[9]

Below is a generalized workflow for a Claisen condensation approach to synthesize a dimethoxy butanone derivative.

Applications in Research and Drug Development

2-Butanone, 4-methoxy- is primarily utilized as an intermediate and solvent in organic synthesis.[7] It is often employed in the synthesis of other organic compounds such as alcohols, ketones, and amides.[7]

While direct pharmaceutical applications of 2-Butanone, 4-methoxy- are not extensively documented, structurally related compounds are of significant interest in drug development and other industries:

-

4,4-Dimethoxy-2-butanone: This related compound is a crucial intermediate in the synthesis of the anti-HIV drug Nevirapine and certain herbicides.[10] It also finds use in the production of environmentally friendly water-based coatings.[10]

-

4-(4-Methoxyphenyl)-2-butanone: Known as anisylacetone, this compound is used as a flavoring agent and fragrance.[11] It also serves as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science.[11]

-

4-Hydroxy-2-Butanone: This analog is a vital pharmaceutical intermediate for synthesizing a wide range of medications, including antibiotics and vitamins, due to its bifunctional nature.[12]

The utility of these related structures highlights the potential of the methoxybutanone scaffold in the design and synthesis of novel bioactive molecules.

Safety Information

2-Butanone, 4-methoxy- is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, avoiding open flames and high temperatures.[7] It is reported to be a potential skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[7]

References

- 1. 2-Butanone, 4-methoxy- | C5H10O2 | CID 138889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanone, 4-methoxy- [webbook.nist.gov]

- 3. 2-Butanone, 4-methoxy- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. 4-METHOXY-2-BUTANONE(6975-85-5) 1H NMR [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Methoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-methoxy-2-butanone, a ketone of interest in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its current known applications, primarily as a chemical intermediate. While direct biological activity and defined signaling pathways for 4-methoxy-2-butanone are not extensively documented in current literature, this guide explores the applications of structurally similar compounds to provide context for its potential utility in pharmaceutical and agrochemical research.

Introduction

4-Methoxy-2-butanone, with the CAS number 6975-85-5, is an organic compound characterized by a ketone functional group and a methoxy ether group. Its structure lends itself to a variety of chemical reactions, making it a versatile intermediate in organic synthesis. This guide aims to consolidate the available technical information on 4-methoxy-2-butanone, with a focus on its chemical properties, synthesis, and potential applications for professionals in drug development and scientific research. A significant portion of the available literature discusses the related compound, 4,4-dimethoxy-2-butanone, which serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methoxy-2-butanone is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of 4-Methoxy-2-butanone

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molar Mass | 102.13 g/mol | [2] |

| Appearance | Colorless liquid | [4] |

| Density | 0.891 g/cm³ | [4] |

| Boiling Point | 122-123 °C at 760 mmHg | [4] |

| Melting Point | Approximately -86 °C | [4] |

| Flash Point | 25.5 °C | [4] |

| Solubility | Soluble in many common organic solvents (e.g., ethanol, ether, ketone) | [4] |

Table 2: Spectroscopic and Computational Data for 4-Methoxy-2-butanone

| Property | Value | Source(s) |

| NMR Spectroscopy | ||

| ¹H NMR | Data available in CDCl₃ | [3] |

| ¹³C NMR | Data available in CDCl₃ | [3] |

| Mass Spectrometry | ||

| Monoisotopic Mass | 102.068079557 Da | [2] |

| Computational Data | ||

| XLogP3-AA | -0.3 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Experimental Protocols

Synthesis of 4-Methoxy-2-butanone

One documented method for the synthesis of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[4]

Materials:

-

1-Butanol

-

Acetic anhydride

-

Ether (solvent)

-

Hydrofluoric acid (catalyst)

-

Water (for washing)

Procedure:

-

Dissolve 1-butanol and acetic anhydride in ether to create the reaction mixture.

-

Carefully add the hydrofluoric acid catalyst to the reaction mixture.

-

Cool the reaction mixture to the appropriate temperature and allow the reaction to proceed.

-

Upon completion of the reaction, wash the product with water.

-

Purify the crude product by distillation to obtain 4-methoxy-2-butanone.[4]

Note: This is a generalized procedure. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions, particularly when handling hydrofluoric acid.

A related and well-documented synthesis is that of 4,4-dimethoxy-2-butanone , which is a key intermediate in several industrial processes.[1][5] This synthesis involves the Claisen ester condensation of acetone and methyl formate to produce sodium enolate of butenone, followed by an aldehyde condensation reaction with methanol in the presence of a strong acid.[1]

Materials:

-

Acetone

-

Methyl formate (or ethyl formate)[5]

-

Sodium methoxide (or metallic sodium in methanol)[1]

-

Methanol (solvent)

-

Concentrated sulfuric acid[5]

-

Chloroform (for extraction)

-

Sodium sulfate (for drying)

Procedure for 4,4-dimethoxy-2-butanone Synthesis:

-

Prepare a solution of sodium methoxide in methanol.

-

React acetone and methyl formate via Claisen ester condensation to form the sodium enolate of butenone.[1]

-

In a separate flask, prepare a solution of concentrated sulfuric acid in methanol.

-

Slowly add the sodium enolate solution to the acidic methanol solution to facilitate the aldehyde condensation.[5]

-

After the reaction is complete, neutralize the mixture.

-

Extract the crude product with a suitable solvent such as chloroform.

-

Dry the organic layer over sodium sulfate.

-

Purify the product by distillation under reduced pressure.[5]

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, and any associated signaling pathways for 4-methoxy-2-butanone.

However, its structural analog, 4,4-dimethoxy-2-butanone , is a significant intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine , an important anti-HIV drug.[1][6] This highlights the utility of the butanone backbone in the development of biologically active molecules.

The synthesis of Nevirapine from 4,4-dimethoxy-2-butanone involves a multi-step process to construct the final heterocyclic drug molecule.

Additionally, 4,4-dimethoxy-2-butanone is an intermediate in the synthesis of certain herbicides, specifically 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide.[1]

The biological activities of other structurally related compounds, such as 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone), have been studied, but these findings cannot be directly extrapolated to 4-methoxy-2-butanone.

Applications in Research and Development

The primary application of 4-methoxy-2-butanone is as a chemical intermediate and solvent in organic synthesis.[4] Its functional groups allow for a range of chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules. Given the role of the closely related 4,4-dimethoxy-2-butanone in the pharmaceutical and agrochemical industries, 4-methoxy-2-butanone may hold potential for similar applications.

Conclusion

4-Methoxy-2-butanone is a simple ketone with well-defined chemical and physical properties. While its direct biological effects are not well-documented, its utility as a synthetic intermediate is evident. The established role of the related compound, 4,4-dimethoxy-2-butanone, in the synthesis of the HIV medication Nevirapine and certain herbicides suggests that the butanone scaffold is of significant interest in applied chemistry. Further research is required to elucidate any intrinsic biological activities of 4-methoxy-2-butanone and to explore its full potential as a building block in the development of novel therapeutic agents and other functional molecules. This guide serves as a foundational resource for researchers and professionals, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Butanone, 4-methoxy- | C5H10O2 | CID 138889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 6. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

Unveiling the History of 2-Butanone, 4-methoxy-: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of the organic compound 2-Butanone, 4-methoxy-, also known as 4-methoxy-2-butanone. While information on its close relative, 4,4-dimethoxy-2-butanone, is more prevalent, this paper focuses on the distinct history and synthesis of the mono-methoxy variant. The seminal synthesis, as reported in 1952, will be examined in detail, including a comprehensive breakdown of the experimental protocol. This guide will also touch upon the broader historical context of ketone synthesis during the mid-20th century, providing a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

2-Butanone, 4-methoxy- (CAS 6975-85-5) is a ketone with the molecular formula C₅H₁₀O₂. Its structure features a methoxy group on the terminal carbon of a butanone chain. While it serves as a valuable intermediate in various organic syntheses, its history is not as extensively documented as that of other ketones from the same period. This guide aims to rectify this by providing a detailed account of its first reported synthesis and the scientific landscape in which this discovery was made.

The First Reported Synthesis: A Landmark in 1952

The first documented synthesis of 2-Butanone, 4-methoxy- appeared in a 1952 publication in The Journal of Organic Chemistry by C. D. Gutsche. At the time, Gutsche's research was heavily focused on the synthesis of complex cyclic ketones and ring-enlargement reactions, often with the goal of creating steroid and other natural product analogues. The synthesis of 4-methoxy-2-butanone was likely a part of this broader investigation into novel ketone structures and their reactivity.

The synthesis reported by Gutsche involved the reaction of 3-methoxypropionyl chloride with diazomethane to form the corresponding diazoketone, which was then treated with hydrogen iodide to yield 4-methoxy-2-butanone.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis reported by C. D. Gutsche in 1952.

| Parameter | Value |

| Starting Material | 3-Methoxypropionyl chloride |

| Reagent | Diazomethane (in ether) |

| Intermediate | 1-Diazo-4-methoxy-2-butanone |

| Final Reagent | Hydrogen Iodide (57%) |

| Product | 2-Butanone, 4-methoxy- |

| Yield | 55% |

| Boiling Point | 68-69 °C at 20 mmHg |

Experimental Protocol: Synthesis of 2-Butanone, 4-methoxy-

The following is a detailed methodology based on the 1952 publication by C. D. Gutsche.

Materials:

-

3-Methoxypropionyl chloride

-

Diazomethane in ethereal solution

-

Anhydrous ether

-

57% Hydrogen iodide

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 1-Diazo-4-methoxy-2-butanone: A solution of 3-methoxypropionyl chloride in anhydrous ether was added dropwise to a stirred, cooled (ice bath) ethereal solution of diazomethane. The reaction mixture was allowed to stand at room temperature for several hours. The excess diazomethane and ether were then removed under reduced pressure to yield the crude diazoketone.

-

Conversion to 2-Butanone, 4-methoxy-: The crude 1-diazo-4-methoxy-2-butanone was dissolved in anhydrous ether and cooled in an ice bath. A solution of 57% hydrogen iodide was added dropwise with stirring. The reaction was allowed to proceed until the evolution of nitrogen ceased.

-

Work-up and Purification: The ethereal solution was washed successively with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer was then dried over anhydrous magnesium sulfate. The ether was removed by distillation, and the residue was distilled under reduced pressure to afford pure 2-Butanone, 4-methoxy-.

Historical Context: Ketone Synthesis in the Mid-20th Century

The synthesis of 2-Butanone, 4-methoxy- by Gutsche in 1952 should be viewed within the broader context of organic chemistry at the time. The mid-20th century was a period of significant advancement in synthetic methodology. The use of diazomethane for the homologation of carboxylic acids, a key step in Gutsche's synthesis, was a well-established but still hazardous technique. This reaction is a variation of the Arndt-Eistert synthesis, which was developed in the 1930s and had become a powerful tool for extending carbon chains.

The Wolff rearrangement, the underlying mechanism of the Arndt-Eistert synthesis where a diazoketone rearranges to a ketene, was a subject of intense study. These methods were instrumental in the total synthesis of numerous complex natural products, a major focus of organic chemistry research during this era. Gutsche's work on ketone synthesis, including that of 4-methoxy-2-butanone, contributed to the growing arsenal of synthetic transformations available to organic chemists.

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathway and a conceptual workflow for the synthesis of 2-Butanone, 4-methoxy-.

Caption: Reaction pathway for the synthesis of 2-Butanone, 4-methoxy-.

Caption: Experimental workflow for the synthesis of 2-Butanone, 4-methoxy-.

Conclusion

The discovery of 2-Butanone, 4-methoxy-, as documented in 1952 by C. D. Gutsche, represents a small but significant step in the broader history of organic synthesis. While not as widely recognized as some of its contemporaries, its synthesis showcases the application of powerful synthetic methodologies of the era. For today's researchers, understanding the historical context and the foundational experimental work provides a richer appreciation of the evolution of organic chemistry and the tools that continue to underpin modern drug discovery and development. This guide has aimed to provide a comprehensive and technically detailed overview of this piece of chemical history.

An In-Depth Technical Guide to the Chemical Reactivity of 4-Methoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Dual Functionality

4-Methoxy-2-butanone (CAS 6975-85-5), a structurally unassuming molecule, presents a fascinating case study in chemical reactivity, embodying the characteristics of both a ketone and an ether.[1] This bifunctionality makes it a versatile intermediate in organic synthesis, offering multiple avenues for molecular elaboration.[1] This guide, intended for the discerning chemist, moves beyond a cursory overview to provide a detailed exploration of the core principles governing its reactions, supported by mechanistic insights and practical considerations. The narrative is structured to elucidate the causality behind its chemical behavior, providing a framework for predicting its reactivity and harnessing its synthetic potential.

I. Molecular Architecture and Spectroscopic Signature

The reactivity of 4-methoxy-2-butanone is a direct consequence of its molecular structure. The presence of a carbonyl group at the 2-position and a methoxy group at the 4-position dictates the electronic landscape of the molecule, creating distinct sites for electrophilic and nucleophilic attack.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 122-123 °C | [2] |

| Density | ~0.89 g/cm³ | [2] |

| Appearance | Colorless liquid | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is paramount for reaction monitoring and product characterization.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the methyl ketone protons, a triplet for the methylene protons adjacent to the carbonyl, a triplet for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methylene carbons, the methyl ketone carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone. The C-O-C stretching of the ether will be visible in the fingerprint region, typically around 1100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the C-C and C-O bonds.

II. Synthesis of 4-Methoxy-2-butanone: A Practical Approach

A reliable and scalable synthesis is the cornerstone of utilizing any building block. The most established method for the preparation of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone (MVK).[1]

Protocol: Michael Addition of Methanol to Methyl Vinyl Ketone

This procedure outlines a general approach for the synthesis of 4-methoxy-2-butanone.

Diagram: Synthesis of 4-Methoxy-2-butanone via Michael Addition

References

A Comprehensive Technical Guide to 2-Butanone, 4-methoxy-

This technical guide provides a detailed overview of 2-Butanone, 4-methoxy-, a chemical compound with applications in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Properties

2-Butanone, 4-methoxy-, also known as 4-methoxybutan-2-one, is a ketone and an ether.[1][2] It is a colorless liquid at room temperature.[3]

Synonyms

A variety of synonyms are used to identify this compound in chemical literature and databases:

Physicochemical Data

The following table summarizes the key quantitative data for 2-Butanone, 4-methoxy-.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxybutan-2-one | [2][6] |

| CAS Number | 6975-85-5 | [1][2][6][7] |

| Molecular Formula | C5H10O2 | [1][2][3][6][7] |

| Molecular Weight | 102.133 g/mol | [1][7] |

| Density | 0.891 g/cm³ | [3] |

| Boiling Point | 126.9°C at 760 mmHg | [3] |

| Melting Point | approx. -86°C | [3] |

| Flash Point | 25.5°C | [3] |

| InChI Key | DRWOJIIXBYNGGW-UHFFFAOYSA-N | [6][7] |

| SMILES | CC(=O)CCOC | [2][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis or biological application of 2-Butanone, 4-methoxy- are not extensively available in the public domain. However, synthesis methods for structurally related compounds, such as 4,4-dimethoxy-2-butanone, have been described. These methods often involve the reaction of a sodium butanone enol with a methanol solution containing a strong acid like concentrated sulfuric acid, followed by distillation to purify the product.[8] For instance, one patented method for synthesizing 4,4-dimethoxy-2-butanone involves the Claisen ester condensation of ethyl formate and acetone with liquid sodium methoxide to prepare the sodium butanone enol.[8]

Logical Relationship Diagram

The following diagram illustrates the key identifiers and structural representations for 2-Butanone, 4-methoxy-.

Biological Activity and Applications

Information regarding specific signaling pathways or extensive biological activities of 2-Butanone, 4-methoxy- is limited. It is primarily utilized as an intermediate and solvent in organic synthesis.[3] Research on related compounds, such as 4-(4-methoxyphenyl)-2-butanone, has explored their potential as antioxidant agents.[9] However, it is crucial to note that these findings do not directly extrapolate to 2-Butanone, 4-methoxy-. Further research is required to elucidate the biological profile and potential applications of this specific compound in drug development and other scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Butanone, 4-methoxy- | C5H10O2 | CID 138889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-METHOXY-2-BUTANONE | 6975-85-5 [chemicalbook.com]

- 5. 6975-85-5 4-Methoxy-2-butanone AKSci B939 [aksci.com]

- 6. 2-Butanone, 4-methoxy- [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]

- 9. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Principles of 4-Methoxy-2-butanone Synthesis

This guide provides a detailed overview of the fundamental principles and methodologies for the synthesis of 4-methoxy-2-butanone, a valuable intermediate in various chemical syntheses. The document outlines two primary synthetic pathways, including the preparation of a key precursor, and presents relevant quantitative data and experimental protocols.

Introduction

4-Methoxy-2-butanone is a ketone with a methoxy group, making it a bifunctional molecule with applications in organic synthesis. Its synthesis can be approached through several routes, with the most common and practical methods involving the methylation of a hydroxyketone precursor or the hydration of a methoxy-alkyne. This guide will focus on two main strategies:

-

Synthesis via 4-Hydroxy-2-butanone: This two-step approach involves the initial synthesis of 4-hydroxy-2-butanone followed by a Williamson ether synthesis to introduce the methyl group.

-

Synthesis via Hydration of 3-Methoxy-1-propyne: This method involves the acid-catalyzed hydration of an alkyne to yield the target ketone.

Pathway 1: Synthesis via 4-Hydroxy-2-butanone

This pathway is a robust method that proceeds in two distinct stages: the formation of 4-hydroxy-2-butanone and its subsequent methylation.

Step 1: Synthesis of 4-Hydroxy-2-butanone

The synthesis of the precursor, 4-hydroxy-2-butanone, is typically achieved through an aldol condensation reaction between acetone and formaldehyde.

Reaction: Acetone + Formaldehyde → 4-Hydroxy-2-butanone

Experimental Protocol: Aldol Condensation

A common method for the synthesis of 4-hydroxy-2-butanone involves the base-catalyzed reaction of acetone and formaldehyde.

-

Reaction Setup: A reaction vessel is charged with a dilute aqueous alkali solution (e.g., ~5% NaOH).

-

Reagent Addition: A significant excess of acetone is used, with a typical molar ratio of formaldehyde to acetone being around 1:30. Formaldehyde is added to the acetone and base solution.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermic nature of the aldol condensation.

-

Work-up and Purification: After the reaction is complete, the excess acetone is removed, often by distillation. The resulting aqueous solution is then neutralized. The 4-hydroxy-2-butanone is purified by distillation. It is important to note that distillation can sometimes lead to the formation of butenone as a by-product.

Quantitative Data for 4-Hydroxy-2-butanone Synthesis

| Parameter | Value | Reference |

| Formaldehyde:Acetone Ratio | 1:30 | [1] |

| Catalyst | ~5% dilute alkali solution | [1] |

| Distillation Purity (initial) | ~75% | [1] |

Step 2: Methylation of 4-Hydroxy-2-butanone (Williamson Ether Synthesis)

The hydroxyl group of 4-hydroxy-2-butanone can be methylated to yield 4-methoxy-2-butanone. This transformation is a classic example of the Williamson ether synthesis.[2][3]

Reaction: 4-Hydroxy-2-butanone + Methylating Agent → 4-Methoxy-2-butanone

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: 4-hydroxy-2-butanone is treated with a strong base (e.g., sodium hydride, sodium methoxide) in an appropriate aprotic solvent (e.g., THF, DMF) to deprotonate the hydroxyl group and form the corresponding alkoxide.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution containing the alkoxide.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, 4-methoxy-2-butanone, is purified by distillation.

Logical Workflow for Williamson Ether Synthesis of 4-Methoxy-2-butanone

Pathway 2: Synthesis via Hydration of 3-Methoxy-1-propyne

An alternative route to 4-methoxy-2-butanone is the acid-catalyzed hydration of 3-methoxy-1-propyne. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the ketone.

Reaction: 3-Methoxy-1-propyne + H₂O --(H⁺, HgSO₄)--> [Enol Intermediate] → 4-Methoxy-2-butanone

Experimental Protocol: Acid-Catalyzed Alkyne Hydration

-

Reaction Setup: A reaction flask is charged with water, a strong acid catalyst (e.g., sulfuric acid), and a mercury(II) salt catalyst (e.g., mercury(II) sulfate).

-

Reagent Addition: 3-Methoxy-1-propyne is added to the acidic aqueous solution.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the hydration reaction. The temperature is controlled to prevent side reactions.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed to remove the acid and any remaining inorganic salts, then dried. The solvent is removed by evaporation, and the crude product is purified by distillation to yield 4-methoxy-2-butanone.

Reaction Pathway for the Hydration of 3-Methoxy-1-propyne

Summary of Physicochemical Properties

The following table summarizes key physicochemical properties of 4-methoxy-2-butanone.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [4] |

| Boiling Point | 122-123 °C | [4] |

| Density | ~0.89 g/mL | [4] |

| Appearance | Colorless liquid | [4] |

Conclusion

The synthesis of 4-methoxy-2-butanone can be effectively achieved through multiple synthetic routes. The choice of method may depend on the availability of starting materials, desired scale of production, and safety considerations. The two primary pathways detailed in this guide, the Williamson ether synthesis from 4-hydroxy-2-butanone and the acid-catalyzed hydration of 3-methoxy-1-propyne, represent robust and well-established chemical transformations. Researchers and drug development professionals can leverage these principles to produce 4-methoxy-2-butanone for its use as a versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: 2-Butanone, 4-methoxy- in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butanone, 4-methoxy-, and its closely related acetal, 4,4-dimethoxy-2-butanone, are versatile C5 building blocks in organic synthesis. Their bifunctional nature, possessing both a ketone and a methoxy or protected aldehyde group, allows for a variety of chemical transformations. These reagents serve as key intermediates in the synthesis of heterocyclic compounds, active pharmaceutical ingredients (APIs), and fragrance components. This document provides detailed application notes and experimental protocols for the use of 2-butanone, 4-methoxy- and its derivatives in several key organic transformations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-butanone, 4-methoxy- is provided below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 122-123 °C |

| Density | ~0.89 g/mL |

| Appearance | Colorless liquid |

| Solubility | Soluble in many common organic solvents. |

Application 1: Synthesis of Pyrimidine Derivatives

2-Butanone, 4-methoxy- (in the form of its dimethyl acetal, 4,4-dimethoxy-2-butanone) is a valuable precursor for the synthesis of substituted pyrimidines, a core scaffold in many pharmaceutical agents.

Signaling Pathway and Logic

The synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone and formamide illustrates a classic condensation and cyclization pathway to form the heterocyclic ring.

Caption: Synthesis of 4-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Methylpyrimidine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

4,4-dimethoxy-2-butanone

-

Formamide

-

Ammonium chloride

-

1N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Equipment:

-

2-L three-necked flask with stirrer, thermometer, addition funnel, and reflux condenser

-

Heating mantle

-

Liquid-liquid extractor

Procedure:

-

To a 2-L three-necked flask, add 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

-

Heat the mixture to 180–190 °C in an oil bath.

-

With stirring, add 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone dropwise over 6 hours.

-

During the addition, adjust the cooling water flow in the reflux condenser to allow for the distillation of methanol and methyl formate.

-

After the addition is complete, continue heating for an additional hour.

-

Cool the reaction mixture and pour it into 1 L of 1N sodium hydroxide solution.

-

Extract the aqueous solution with chloroform for 24 hours using a liquid-liquid extractor.

-

Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain pure 4-methylpyrimidine.

Quantitative Data:

| Product | Yield | Boiling Point |

| 4-Methylpyrimidine | 54–63% | 140–142 °C |

Application 2: Intermediate in the Synthesis of Nevirapine

4,4-Dimethoxy-2-butanone is a key starting material in an efficient synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Synthetic Pathway Overview

The synthesis involves the construction of a pyrimidine ring, which is then elaborated to form the final tricyclic structure of Nevirapine.

Caption: Synthetic route to Nevirapine.

Conceptual Protocol for Nevirapine Synthesis Intermediate

While a detailed, step-by-step protocol from the patent literature is extensive, the key transformation involving 4,4-dimethoxy-2-butanone is the formation of a substituted pyrimidine. A general procedure for this type of reaction is provided below.

Materials:

-

4,4-dimethoxy-2-butanone

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add guanidine nitrate to the stirred sodium ethoxide solution.

-

To this mixture, add a solution of 4,4-dimethoxy-2-butanone in ethanol.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Work up the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield |

| 4,4-dimethoxy-2-butanone | Guanidine nitrate | 2-Amino-4-methylpyrimidine | ~66% |

| 4,4-dimethoxy-2-butanone | Benzyl guanidine | 2-Benzylamino-4-methylpyrimidine | ~58% |

Application 3: General Ketone Transformations

The ketone functionality of 2-butanone, 4-methoxy- allows for a range of standard ketone transformations, providing access to a variety of functionalized molecules.

Experimental Workflow for Ketone Reactions

The following diagram illustrates a general workflow for common reactions starting from 2-butanone, 4-methoxy-.

Caption: Common ketone transformations.

General Protocol for Aldol Condensation

Procedure:

-

Dissolve 2-butanone, 4-methoxy- and an aldehyde or ketone in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent and purify the product by chromatography or distillation.

General Protocol for Grignard Reaction

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from an alkyl or aryl halide and magnesium turnings in anhydrous ether or THF.

-

In a separate flask, dissolve 2-butanone, 4-methoxy- in the same anhydrous solvent.

-

Cool the ketone solution in an ice bath and slowly add the Grignard reagent via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude tertiary alcohol.

-

Purify the product as necessary.

General Protocol for Wittig Reaction

Procedure:

-

Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent under an inert atmosphere.

-

To the ylide solution, add a solution of 2-butanone, 4-methoxy- in the same solvent at a low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the resulting alkene by chromatography to remove the triphenylphosphine oxide byproduct.

General Protocol for Reductive Amination

Procedure:

-

In a suitable solvent (e.g., methanol, dichloroethane), combine 2-butanone, 4-methoxy-, an amine, and a mild acid catalyst (e.g., acetic acid).

-

Stir the mixture at room temperature to form the intermediate imine or enamine.

-

Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Stir until the reduction is complete.

-

Quench the reaction and adjust the pH to be basic.

-

Extract the amine product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by chromatography or distillation.

Conclusion

2-Butanone, 4-methoxy- and its derivatives are valuable and versatile intermediates in organic synthesis. Their utility is demonstrated in the construction of complex heterocyclic systems found in pharmaceuticals and as a key building block for a variety of other molecular scaffolds. The protocols provided herein offer a starting point for the application of this reagent in diverse synthetic strategies.

Application Notes and Protocols: 4-Methoxy-2-butanone as a Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the properties, potential applications, and general protocols for the use of 4-methoxy-2-butanone (CAS No. 6975-85-5) as a solvent in chemical reactions. While specific, detailed protocols for its use as a primary reaction solvent are not extensively documented in publicly available literature, these notes offer guidance based on its known chemical and physical properties.

Introduction

4-Methoxy-2-butanone is a colorless liquid with a chemical structure that combines a ketone and an ether functional group.[1] This bifunctionality suggests its potential as a polar aprotic solvent, capable of dissolving a range of organic compounds. Its moderate boiling point and miscibility with common organic solvents make it a candidate for various applications in organic synthesis.[1]

Physicochemical Properties

The physical and chemical properties of 4-methoxy-2-butanone are summarized in the table below. This data is essential for its proper handling, use in experimental setups, and for understanding its behavior as a solvent.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [3] |

| CAS Number | 6975-85-5 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | approx. 122-123 °C | [1] |

| Melting Point | approx. -86 °C | [1] |

| Density | approx. 0.89 g/mL | [1] |

| Solubility | Soluble in many common organic solvents (e.g., ethanol, ether, ketones) | [1] |

Potential Applications in Chemical Synthesis

Given its polar aprotic nature, 4-methoxy-2-butanone could be a suitable solvent for a variety of organic reactions, particularly those involving polar reactants or intermediates. Its potential applications, though not yet widely documented, could include:

-

Nucleophilic Substitution Reactions: Its ability to solvate cations while leaving anions relatively free could facilitate SN2 reactions.

-

Base-Mediated Reactions: It is expected to be stable under moderately basic conditions, making it a potential medium for various base-catalyzed transformations.

-

As an Intermediate: Beyond its role as a solvent, it is used in the synthesis of other organic compounds, such as alcohols, ketones, and amides.[1]

Safety and Handling

4-Methoxy-2-butanone is a flammable liquid and an irritant.[1] Proper safety precautions are mandatory when handling this solvent.

| Hazard | Precaution |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. |

| Irritation | May cause skin, eye, and respiratory irritation. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. |

General Experimental Protocol for Use as a Solvent

The following is a general protocol for using 4-methoxy-2-butanone as a solvent in a chemical reaction. This should be adapted based on the specific requirements of the reaction being performed.

Materials:

-

4-Methoxy-2-butanone (reagent grade)

-

Reactants and reagents for the specific chemical reaction

-

Appropriate reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Heating/cooling apparatus (e.g., heating mantle, ice bath)

-

Inert gas supply (e.g., nitrogen or argon), if required

-

Standard laboratory glassware for workup and purification

Procedure:

-

Solvent Preparation: Ensure the 4-methoxy-2-butanone is dry and of the appropriate purity for the intended reaction. If necessary, it can be dried over a suitable drying agent (e.g., molecular sieves) and distilled.

-

Reaction Setup:

-

Set up the reaction vessel with a stirring apparatus and, if necessary, a condenser and an inert gas inlet.

-

Add the reactants and any solid reagents to the reaction vessel.

-

Under stirring, add the required volume of 4-methoxy-2-butanone to the vessel to dissolve the reactants.

-

-

Reaction Conditions:

-

Bring the reaction mixture to the desired temperature using a heating mantle or cooling bath.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction, if necessary, by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and/or brine to remove any residual 4-methoxy-2-butanone and other water-soluble impurities.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product using an appropriate technique, such as column chromatography, crystallization, or distillation.

-

Visualizations

The following diagrams illustrate a general workflow for a chemical reaction using 4-methoxy-2-butanone as a solvent and a logical diagram of its key properties.

Caption: General experimental workflow.

Caption: Properties and applications overview.

References

Application Notes and Protocols for the Analytical Determination of 4-Methoxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-methoxy-2-butanone (CAS No. 6975-85-5), a key intermediate in various industrial and synthetic processes. The following protocols are designed to offer robust and reliable analytical approaches using common laboratory instrumentation.

Introduction

4-Methoxy-2-butanone is a volatile organic compound whose accurate quantification is crucial for process monitoring, quality control, and safety assessment. Due to its polarity and volatility, gas chromatography (GC) coupled with mass spectrometry (MS) is a highly suitable technique for its analysis. High-performance liquid chromatography (HPLC) can also be adapted for its determination. This document outlines detailed protocols for both GC-MS and HPLC-UV analysis, along with common sample preparation techniques.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like 4-methoxy-2-butanone. Coupling GC with a mass spectrometer allows for both identification and quantification with high selectivity and sensitivity.

2.1.1. Recommended GC-MS Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

-

Instrumentation: A standard gas chromatograph equipped with a mass selective detector (MSD).

-

Sample Preparation: The choice of sample preparation is matrix-dependent. For liquid samples, direct injection or headspace analysis is common. For solid samples, headspace or extraction followed by concentration may be necessary (see Section 3 for details).

-

GC Conditions:

-

Column: A polar stationary phase column is recommended due to the polarity of the ketone and ether functional groups. A common choice would be a polyethylene glycol (PEG) column (e.g., DB-WAX, HP-INNOWax) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Solvent Delay: 3 minutes.

-

-

Quantification:

-

An external or internal standard method can be used for quantification.

-

For SIM mode, characteristic ions of 4-methoxy-2-butanone should be monitored. Based on the NIST Mass Spectrometry Data Center, the top peak is at m/z 43.[1] Other potential ions for quantification and confirmation can be determined from the full scan mass spectrum.

-

2.1.2. Data Presentation: GC-MS

The following table summarizes typical performance characteristics for the GC-MS analysis of small ketones. These are representative values and should be determined for each specific application.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 15% |

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile compounds, HPLC can be an alternative, especially for non-volatile matrices or when derivatization is employed. A reverse-phase HPLC method is suitable for the analysis of polar compounds like 4-methoxy-2-butanone. The following protocol is based on a method for a structurally similar compound, 4-(4-methoxyphenyl)-2-butanone, and may require modification.[2]

2.2.1. Recommended HPLC-UV Protocol

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-